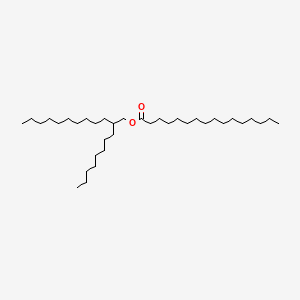
2-Octyldodecyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyldodecyl palmitate is an ester compound with the molecular formula C36H72O2. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is derived from the esterification of palmitic acid with 2-octyldodecanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octyldodecyl palmitate is synthesized through the esterification reaction between palmitic acid and 2-octyldodecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyldodecyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed
Hydrolysis: Palmitic acid and 2-octyldodecanol.
Transesterification: New ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Octyldodecyl palmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on skin barrier function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cosmetics, skincare products, and personal care items due to its emollient properties.
Wirkmechanismus
The primary mechanism of action of 2-octyldodecyl palmitate is its ability to act as an emollient. It forms a protective layer on the skin’s surface, reducing water loss and providing a smooth, soft feel. This compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration. Additionally, its ester structure allows it to be easily absorbed into the skin, delivering moisturizing benefits.
Vergleich Mit ähnlichen Verbindungen
2-Octyldodecyl palmitate can be compared with other similar compounds, such as:
2-Octyldodecanol: A primary alcohol used in cosmetics for its emollient properties. Unlike this compound, it does not have an ester bond and is less stable in formulations.
Isopropyl palmitate: Another ester derived from palmitic acid and isopropyl alcohol. It is also used as an emollient in cosmetics but has a different molecular structure and skin feel.
Cetyl palmitate: An ester of palmitic acid and cetyl alcohol. It is used in similar applications but has a higher melting point and different textural properties.
This compound is unique due to its branched structure, which provides a lighter, non-greasy feel compared to other esters. This makes it particularly suitable for use in lightweight skincare formulations.
Eigenschaften
CAS-Nummer |
22766-84-3 |
|---|---|
Molekularformel |
C36H72O2 |
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
2-octyldodecyl hexadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-7-10-13-16-18-19-20-21-22-24-27-30-33-36(37)38-34-35(31-28-25-15-12-9-6-3)32-29-26-23-17-14-11-8-5-2/h35H,4-34H2,1-3H3 |
InChI-Schlüssel |
RUDXBXPTJPNTSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


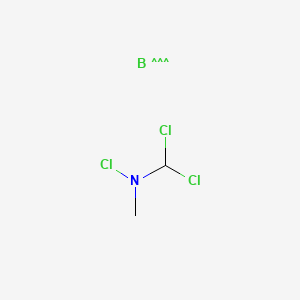
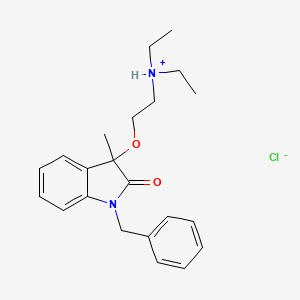
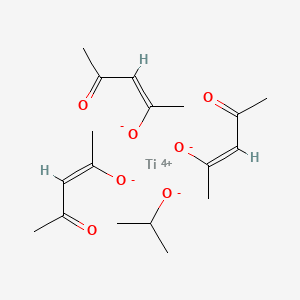
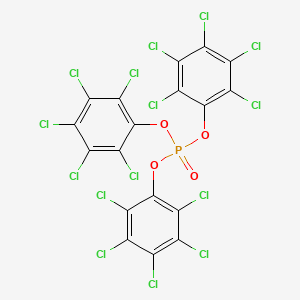


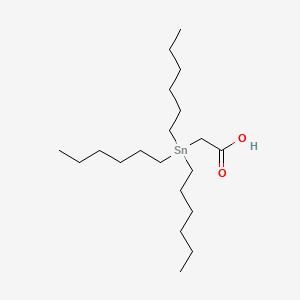
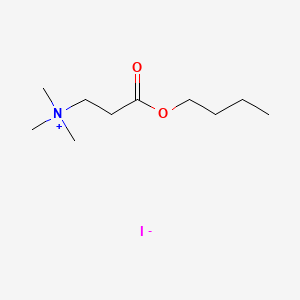

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
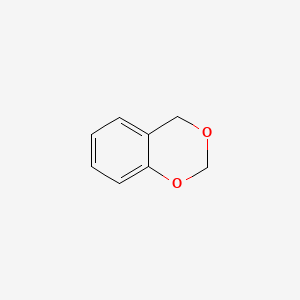
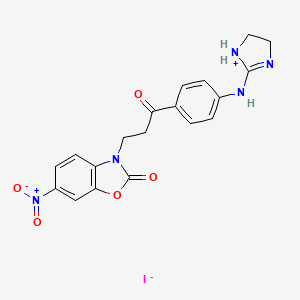
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
